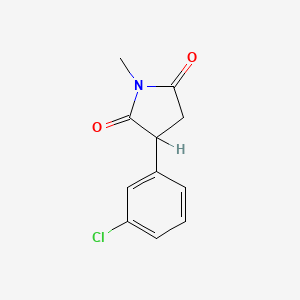

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione

Description

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-chlorophenyl substituent at the 3-position and a methyl group at the 1-position of the dione ring. Pyrrolidine-2,5-diones (succinimides) are known for their diverse pharmacological properties, including anticonvulsant, analgesic, and receptor-modulating activities . The 3-chlorophenyl group in the meta position likely enhances lipophilicity and influences binding to biological targets, while the methyl group may modulate metabolic stability. This compound has been investigated for its anticonvulsant and antinociceptive effects in preclinical models, demonstrating efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYSKHYTJAIOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995687 | |

| Record name | 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74208-84-7 | |

| Record name | 3-(3-Chlorophenyl)-1-methyl-2,5-pyrrolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074208847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The foundational method for synthesizing pyrrolidine-2,5-dione derivatives involves cyclocondensation between succinic acid analogs and amines. For 3-(3-chlorophenyl)-1-methylpyrrolidine-2,5-dione, 2-(3-chlorophenyl)succinic acid serves as the key precursor. This intermediate is synthesized via Friedel-Crafts acylation of 3-chloroaniline with succinic anhydride, followed by acid-catalyzed cyclization.

The cyclocondensation step employs methylamine to introduce the N-methyl group. Under reflux conditions in toluene, 2-(3-chlorophenyl)succinic acid reacts with methylamine, facilitating nucleophilic attack by the amine on the carbonyl groups. This results in the formation of the pyrrolidine-2,5-dione ring through intramolecular dehydration.

Reaction Conditions:

Purification and Crystallization

The crude product is purified via recrystallization from a mixture of propanol and n-heptane. This step removes unreacted starting materials and byproducts, yielding a white crystalline solid with >98% purity.

Reductive Amination and Ring Closure

Patent-Based Methodology

A patent (CN113321605A) outlines an alternative route involving reductive amination, adaptable for synthesizing this compound. While originally designed for 1-methyl-3-pyrrolidinol, the protocol is modified as follows:

Step 1: Formation of Intermediate 3-Hydroxy-1-methylcyclobutanediamide

Malic acid (compound I) reacts with methylamine (compound II) in toluene under reflux, forming 3-hydroxy-1-methylcyclobutanediamide (compound III). This intermediate is isolated via solvent removal and recrystallization.

Conditions:

Step 2: Oxidation to Pyrrolidine-2,5-dione

Compound III undergoes oxidation using hydrogen peroxide in acetic acid to form the succinimide ring. The 3-chlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas in the presence of a Lewis catalyst (e.g., FeCl₃).

Conditions:

Comparative Analysis of Methods

The cyclocondensation method offers superior efficiency and scalability, making it preferable for industrial applications. In contrast, the reductive amination route, while innovative, suffers from lower yields due to multi-step transformations.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted succinimides.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of various chemical compounds.

Biology

- Antimicrobial and Antifungal Studies : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

- Anticonvulsant Activity : Studies have demonstrated its effectiveness in animal models for epilepsy. It exhibits significant anticonvulsant activity in tests such as the maximal electroshock test (MES) and pentylenetetrazole-induced seizures. Compounds derived from this structure showed efficacy comparable to existing antiepileptic drugs .

- Analgesic Properties : Some derivatives have been evaluated for their analgesic effects, showing promise in pain management alongside their anticonvulsant properties .

Industry

- Intermediate in Pharmaceutical Production : The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, contributing to drug development processes.

Anticonvulsant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the anticonvulsant properties of several derivatives of pyrrolidine-2,5-dione. The results indicated that compounds derived from 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione exhibited significant anticonvulsant effects with better safety profiles than traditional antiepileptic drugs like ethosuximide and valproic acid .

Neuroprotective Effects

In animal models simulating Alzheimer's disease, derivatives were shown to improve cognitive function and reduce amyloid plaque formation. This suggests potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the disruption of metabolic processes and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Pyrrolidine-2,5-dione Family

A. 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide

- Substituents : 3-(2-chlorophenyl) group, acetamide moiety at the 1-position.

- Activity: Exhibits anticonvulsant activity but with lower potency in MES and 6 Hz seizure models compared to the 3-(3-chlorophenyl) isomer.

- Key Finding : Chlorine position (ortho vs. meta) significantly impacts anticonvulsant efficacy.

B. 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione

C. 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

- Substituents : Indole moieties at the 3-position and arylpiperazine groups.

- Activity : Designed for dual affinity to 5-HT1A receptors and serotonin transporters (SERT). The indole substituent facilitates receptor binding, contrasting with the 3-chlorophenyl group’s focus on anticonvulsant pathways .

Diketopiperazine Derivatives with Bioactive Profiles

Compounds such as albonoursin and 3Z,6S-benzylidene-6-isobutylpiperazine-2,5-dione (from Streptomyces sp. FXJ7.328) share the dione ring but differ in cyclic peptide structures. These exhibit antiviral activity against H1N1 (IC50 = 6.8 μM for albonoursin), highlighting how diketopiperazines prioritize antiviral over neurological effects compared to pyrrolidine diones .

Agricultural Dione Derivatives

Procymidone and vinclozolin (3,5-dichlorophenyl diones) are fungicides with azabicyclo and oxazolidinedione cores. Their structural rigidity and dichloro substitutions enhance environmental stability, aligning with agricultural use rather than therapeutic applications .

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Substituent Position : The 3-chlorophenyl group in the meta position (vs. ortho in 2-chloro derivatives) optimizes steric and electronic interactions with neuronal ion channels, enhancing anticonvulsant activity .

- Functional Groups : The methyl group in this compound improves metabolic stability compared to bulkier substituents (e.g., isobutyl in diketopiperazines), which may reduce CNS penetration .

- Structural Rigidity : Agricultural diones like procymidone incorporate rigid bicyclic systems for environmental persistence, whereas pharmaceutical diones prioritize flexible substituents for target selectivity .

Biological Activity

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. The following sections summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular structure of this compound includes a pyrrolidine ring with a chlorophenyl substituent. This structural configuration is crucial for its biological activity, particularly in modulating enzyme interactions.

The primary mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to specific enzymes' active sites, inhibiting their activity. This can disrupt metabolic processes and cellular signaling pathways.

- Ion Channel Modulation : It influences neuronal voltage-sensitive sodium and L-type calcium channels, which are critical in regulating neuronal excitability and synaptic transmission .

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. In studies involving animal models:

- Electroconvulsive Threshold Test : The compound showed effectiveness in increasing the electroconvulsive threshold in mice, indicating potential as an anticonvulsant agent .

- Pilocarpine-Induced Seizures : In tests where seizures were induced by pilocarpine, this compound demonstrated protective effects against seizures .

Antinociceptive Activity

In addition to anticonvulsant properties, the compound has been evaluated for its antinociceptive (pain-relieving) effects:

- Hot Plate Test : It exhibited significant analgesic activity in this model, suggesting potential use in pain management .

- Formalin Test : The compound was effective in both phases of the formalin test, indicating its capability to alleviate both acute and chronic pain responses .

Study on Anticonvulsant Properties

A study conducted by Kamiński et al. (2015) evaluated various derivatives of pyrrolidine-2,5-dione for their anticonvulsant activity. The results indicated that several compounds showed significant efficacy in the maximal electroshock (MES) test with effective doses ranging from 16.13 to 46.07 mg/kg. Notably, compounds with specific substitutions on the anilide moiety demonstrated enhanced anticonvulsant properties compared to others .

Evaluation of Mutagenic Potential

Another research effort assessed the mutagenic and antimutagenic properties of pyrrolidine derivatives using the Vibrio harveyi mutagenicity test. This study concluded that while some derivatives exhibited mutagenic potential, others displayed protective effects against mutagenesis, highlighting the need for further investigation into their safety profiles .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione, and how are reaction conditions optimized?

- Methodology :

- The compound can be synthesized via cyclization of maleic anhydride derivatives with chlorinated aromatic amines. Key steps include:

- Step 1 : Condensation of 3-chloroaniline with maleic anhydride under reflux in anhydrous toluene .

- Step 2 : Methylation of the intermediate using iodomethane in the presence of a base (e.g., K₂CO₃) to introduce the methyl group at the 1-position .

- Optimization : Reaction temperature (80–100°C) and solvent polarity are critical for yield and purity. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; pyrrolidine-dione carbonyls at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 252.06) .

- X-Ray Crystallography : Resolves bond lengths and angles (e.g., C–Cl bond length ~1.73 Å; dihedral angle between phenyl and dione rings: 15–25°) .

Q. What are the common chemical reactions involving the pyrrolidine-2,5-dione core?

- Reactivity :

- Nucleophilic Substitution : The 1-methyl group is inert, but the chlorophenyl ring undergoes Suzuki coupling with aryl boronic acids .

- Reduction : Sodium borohydride reduces the dione to a pyrrolidine alcohol, altering bioactivity .

- Hydrolysis : Acidic conditions (HCl/EtOH) cleave the dione ring to form a dicarboxylic acid derivative .

Advanced Research Questions

Q. How do computational models predict the compound’s stability and electronic properties?

- Methods :

- DFT Calculations : B3LYP/6-31G(d) level simulations reveal HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Electron-withdrawing Cl groups increase electrophilicity at the phenyl ring .

- Molecular Dynamics : Simulations in aqueous solutions predict aggregation tendencies due to hydrophobic chlorophenyl groups .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Study :

- Contradiction : Some studies report neuroprotective effects, while others note cytotoxicity at similar concentrations.

- Resolution :

- Dose Optimization : EC₅₀ values vary with cell type (e.g., 10 µM in neuronal cells vs. 50 µM in fibroblasts) .

- Metabolite Analysis : LC-MS identifies a cytotoxic metabolite (3-chlorophenylacetic acid) formed in hepatic microsomes, absent in neuronal assays .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24 hours. HPLC analysis shows degradation >10% at pH <3 (dione ring cleavage) and pH >9 (demethylation) .

- Thermal Stability : TGA/DSC reveals decomposition onset at 220°C, with a melting point of 148–150°C .

Q. What role does the chlorophenyl substituent play in binding to biological targets?

- Mechanistic Insights :

- Docking Studies : Chlorine’s van der Waals interactions enhance affinity for hydrophobic pockets in GABA-A receptors (ΔG = −8.2 kcal/mol) .

- SAR Analysis : Removing the 3-Cl substituent reduces binding by 70%, while para-substitution abolishes activity .

Data Contradictions and Mitigation

Q. Why do synthesis yields vary across studies (40–85%)?

- Key Variables :

- Catalyst Choice : Use of Lewis acids (e.g., ZnCl₂) improves cyclization yields to >75%, versus 40–50% without catalysts .

- Purification : Silica chromatography vs. recrystallization affects purity and recovery .

Q. How to reconcile discrepancies in reported NMR shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.